(3-Cyano-4-isobutoxyphenyl)boronic acid

Vue d'ensemble

Description

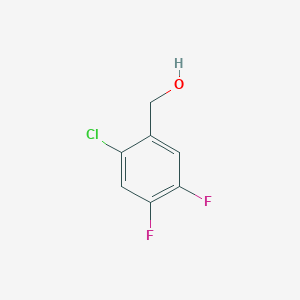

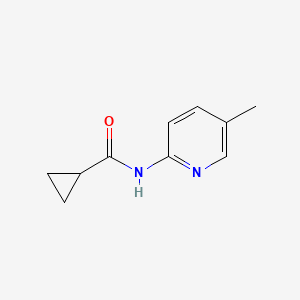

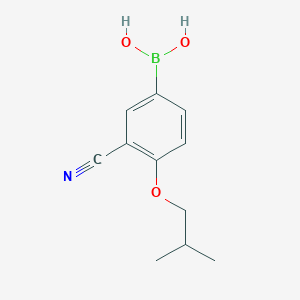

“(3-Cyano-4-isobutoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It has an average mass of 219.045 Da and a monoisotopic mass of 219.106674 Da . It is used as an intermediate in the synthesis of various compounds .

Molecular Structure Analysis

The InChI code for “(3-Cyano-4-isobutoxyphenyl)boronic acid” is 1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

“(3-Cyano-4-isobutoxyphenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions . In one example, it was used as a reactant in the synthesis of 3-cyano aryl/heteroaryl derivatives .Applications De Recherche Scientifique

Boronic Acid in Chemistry and Medicine

Boronic acid, including derivatives like (3-Cyano-4-isobutoxyphenyl)boronic acid, plays a versatile role in organic chemistry, including applications in organic reactions, molecular recognition, and assembly. In medicine, it has become significant in catalysis, particularly in enantioselective reactions. For example, the aza-Michael addition of hydroxamic acid to quinone imine ketals can be catalyzed by chiral boronic acids in a highly enantioselective manner, leading to the formation of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Boronic Acids in Sensing Applications

Boronic acids are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases, such as fluoride or cyanide anions, making them useful in both homogeneous assays and heterogeneous detection. Their key interaction with diols also extends their utility to biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Fluorescent Chemosensors

The ability of boronic acid to form cyclic structures with diols is exploited in the development of fluorescent sensors. These sensors can probe carbohydrates and bioactive substances, making them important in disease prevention, diagnosis, and treatment. The fluorescence properties of boronic acid sensors vary, including changes in intensity, excitation, emission wavelengths, and quantum yields (Huang et al., 2012).

Boronic Acid in Polymer Science

Boronic acid-containing polymers have found extensive use in biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are valuable due to their unique reactivity, solubility, and responsive nature, and they offer potential for further employment in other biomedical applications (Cambre & Sumerlin, 2011).

Boronic Acid Catalysis

Boronic acids are not only useful as reagents but also as catalysts in organic reactions. They can activate hydroxy functional groups, leading to the formation of useful products under mild conditions. This catalytic activation facilitates various organic reactions, such as amide formation, cycloadditions, and Friedel-Crafts-type reactions, highlighting the versatility of boronic acids in chemical synthesis (Hall, 2019).

Applications in Organic Synthesis

Boronic acids are instrumental in the synthesis of certain organic compounds. For instance, they are used in the rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by lactonization, to synthesize 3-substituted phthalides. This process shows the utility of boronic acids in creating complex organic structures (Lv et al., 2011).

Molecular Recognition in MALDI MS

Boronic acids can be synthesized as analogues to typical matrices used in Mass Spectrometry, such as α-cyano-4-hydroxycinnamic acid. These reactive matrices with boronic acid have molecular recognition properties, enabling the detection of specific compounds that usual matrices cannot afford, such as vic-diols and α-hydroxyacids (Monopoli et al., 2014).

Safety and Hazards

Orientations Futures

Boronic acids, including “(3-Cyano-4-isobutoxyphenyl)boronic acid”, have potential for diverse applications in research. They are increasingly utilized in areas such as sensing applications, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely continue to explore these and other potential applications of boronic acids.

Propriétés

IUPAC Name |

[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLYHURWZGCNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyano-4-isobutoxyphenyl)boronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

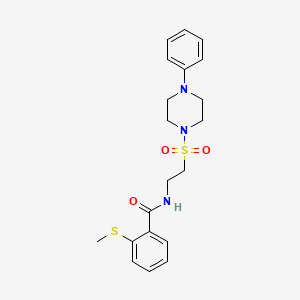

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

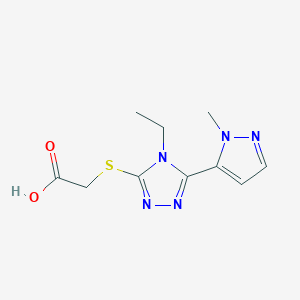

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

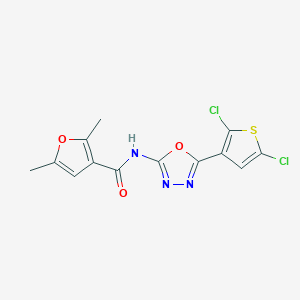

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)